molecular formula C16H19N3O2S B10837848 11-Ethyl-6,8,9-trimethyl-pyrido[3,2-c][2,1,5]benzothiadiazepine 5,5-dioxide

11-Ethyl-6,8,9-trimethyl-pyrido[3,2-c][2,1,5]benzothiadiazepine 5,5-dioxide

Cat. No.: B10837848
M. Wt: 317.4 g/mol
InChI Key: WLQKTBMFEMJDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MEN-10690 involves multiple steps, starting with the formation of the core structure, followed by the introduction of various functional groups. The key steps include:

  • Formation of the pyrido[3,2-c][2,1,5]benzothiadiazepine core.
  • Introduction of ethyl and methyl groups at specific positions on the core structure.
  • Oxidation to form the 5,5-dioxide derivative.

Industrial Production Methods: Industrial production of MEN-10690 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: MEN-10690 undergoes various chemical reactions, including:

    Oxidation: Conversion to its 5,5-dioxide form.

    Substitution: Introduction of ethyl and methyl groups.

    Reduction: Potential reduction of the 5,5-dioxide to the corresponding sulfide.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Use of alkyl halides in the presence of a base.

    Reduction: Use of reducing agents such as lithium aluminum hydride.

Major Products:

Scientific Research Applications

MEN-10690 has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound for studying reverse transcriptase inhibitors.

    Biology: Investigated for its effects on HIV replication and potential use in combination therapies.

    Medicine: Explored as a potential treatment for HIV infections, although its development was eventually discontinued.

    Industry: Utilized in research and development for new antiviral drugs

Mechanism of Action

MEN-10690 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the virus, and its inhibition prevents the virus from multiplying. The compound binds to the active site of the enzyme, blocking its activity and thereby reducing viral load in infected individuals .

Comparison with Similar Compounds

    Zidovudine: Another reverse transcriptase inhibitor used in the treatment of HIV.

    Lamivudine: A nucleoside analog reverse transcriptase inhibitor.

    Efavirenz: A non-nucleoside reverse transcriptase inhibitor.

Comparison:

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

11-ethyl-6,8,9-trimethylpyrido[3,2-c][2,1,5]benzothiadiazepine 5,5-dioxide

InChI

InChI=1S/C16H19N3O2S/c1-5-19-14-10-12(3)11(2)9-13(14)18(4)22(20,21)15-7-6-8-17-16(15)19/h6-10H,5H2,1-4H3

InChI Key

WLQKTBMFEMJDPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)C)N(S(=O)(=O)C3=C1N=CC=C3)C

Origin of Product

United States

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